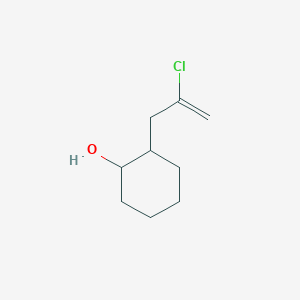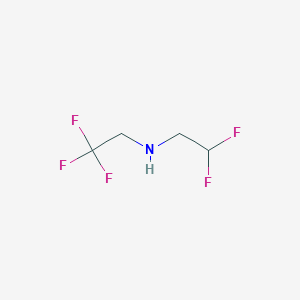
2-(2-Sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Sulfamoylphenyl)acetamide is an organic compound with the molecular formula C₈H₁₀N₂O₃S. It is a derivative of acetamide and contains a sulfamoyl group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Sulfamoylphenyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-(2-Sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-(2-Sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a competitive inhibitor of bacterial para-aminobenzoic acid, thereby disrupting folic acid synthesis in bacteria .
Comparaison Avec Des Composés Similaires
- 2-(2-Sulfamoylphenyl)ethanamide
- 2-(2-Sulfamoylphenyl)propionamide
- 2-(2-Sulfamoylphenyl)butanamide
Comparison: Compared to its analogs, 2-(2-Sulfamoylphenyl)acetamide is unique due to its specific structural features and reactivity. Its sulfamoyl group and acetamide moiety confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H10N2O3S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
2-(2-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O3S/c9-8(11)5-6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) |
Clé InChI |
LOQIHAKMRXVNND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)


![3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)

![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)

